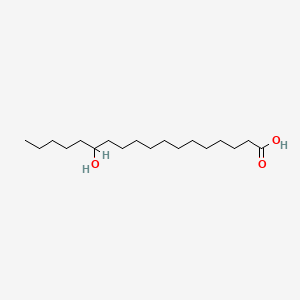

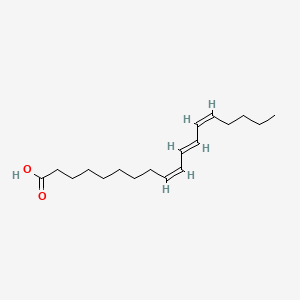

13-Hydroxyoctadecanoic acid

説明

13-Hydroxyoctadecanoic acid is a chemical compound with the molecular formula C18H36O3 . It has an average mass of 300.477 Da and a monoisotopic mass of 300.266449 Da .

Synthesis Analysis

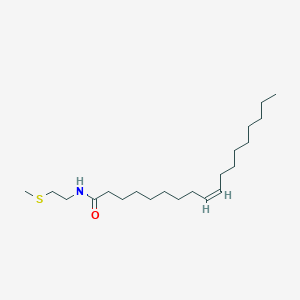

The synthesis of hydroxy fatty acids like this compound has been a subject of research. Fatty acid hydratases (FAHs) have been identified as versatile catalysts that can facilitate the efficient synthesis of hydroxy fatty acids . These enzymes catalyze the addition of water to an unsaturated fatty acid, providing an elegant route towards hydroxy-substituted fatty acids .Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .Physical and Chemical Properties Analysis

This compound has a molecular formula of C18H36O3, an average mass of 300.477 Da, and a monoisotopic mass of 300.266449 Da .科学的研究の応用

1. Epidermal Hyperproliferation Reversal

13-Hydroxyoctadecadienoic acid (13-HODE) demonstrates potential in reversing epidermal hyperproliferation. A study using a docosahexaenoic acid-induced model in guinea pig epidermis found that topical 13-HODE reversed hyperproliferation. The study suggested that 13-HODE's effect might involve suppressing protein kinase C-beta activity, a mechanism that could modulate epidermal hyperproliferation (Cho & Ziboh, 1994).

2. Chemoenzymatic Synthesis

13-Hydroxyoctadeca-(9Z, 11E)-dienoic acid has been synthesized chemoenzymatically, showcasing the potential for synthetic applications of this compound. The process, using hydroxynitrile lyase from Hevea brasiliensis, demonstrates its versatility in chemical synthesis (Johnson & Griengl, 1997).

3. Selective Inhibition of Protein Kinase C Isoenzymes

13-HODE is known for its selective inhibition of classical protein kinase C (PKC) isoenzymes. This attribute suggests its role in modifying inflammatory cell activity, especially in non-haemopoietic cells. This selective inhibition could be significant in regulating various cellular processes and in therapeutic applications (Pongrácz & Lord, 1999).

4. Analysis of Methyl Hydroxy- and Acetoxyoctadecanoates

The study of carbon-13 NMR spectra of various methyl hydroxyoctadecanoates and their derivatives, including 13-HODE, enhances our understanding of their chemical properties. Such analysis is vital for understanding the long-range effects of hydroxyl groups and has implications in fields like organic chemistry and biochemistry (Tulloch, 1978).

5. Role in Atherogenesis

13-HODE, as a component of oxidized low-density lipoprotein, plays a crucial role in atherogenesis. Its presence in atherosclerotic plaques and its ability to modulate macrophage differentiation suggest its significant role in the progression of atherosclerotic disease. This could lead to new pharmacological approaches in managing atherosclerosis (Vangaveti, Baune, & Kennedy, 2010).

6. Influence on Cellular Proliferation and Apoptosis

13-S-Hydroxyoctadecadienoic acid (13-S-HODE) was found to inhibit cellular proliferation and induce apoptosis in transformed colonic epithelial cells. This suggests its potential application in cancer research, particularly in understanding the mechanisms of cell growth and death in cancer cells (Shureiqi et al., 1999).

7. Modulation of Thromboxane and Prostacyclin Production

13-HODE has shown differential effects on thromboxane and prostacyclin production in human platelets. Its ability to inhibit thromboxane synthesis while stimulating prostacyclin production presents a potential area for therapeutic exploration in cardiovascular diseases (Setty, Berger, & Stuart, 1987).

8. Interaction with Lipopolysaccharide-Stimulated Macrophages

The presence of 13-hydroxyoctadecadienoic acid in lipopolysaccharide (LPS) stimulated macrophages and its increase upon stimulation with LPS indicates its role in inflammatory processes. This finding is significant in understanding the biochemical pathways involved in inflammation and immune responses (Schade, Burmeister, & Engel, 1987).

特性

IUPAC Name |

13-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWKWISFCDSNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415251 | |

| Record name | 13-hydroxy-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-34-1 | |

| Record name | 13-hydroxy-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(Z)-2-chloro-2-cyanoethenyl]-1-methyl-2-oxoindol-3-yl] acetate](/img/structure/B1237744.png)

![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)